Antiproliferative Potency Against MDA-MB-231 Triple-Negative Breast Cancer – Chain-Length Head-to-Head Comparison
In a direct head-to-head comparison across seven N-alkyl homologues (1a–1g) evaluated by SRB assay against MDA-MB-231 cells, 1-hexyl-2-phenyl-1H-benzimidazole (compound 1f) exhibited an IC₅₀ of 26.50 ± 2.40 µM, representing a >3.8-fold potency gain over the methyl analogue 1a (IC₅₀ >100 µM) and a 1.9-fold gain over the butyl analogue 1d (IC₅₀ 49.57 ± 2.88 µM) [1]. The N-unsubstituted parent 2-phenyl-1H-benzimidazole (compound 1) was inactive (IC₅₀ >100 µM), confirming that N-alkylation is essential for antiproliferative activity [1]. Importantly, potency partially declines at chain lengths beyond hexyl: the heptyl analogue 1g records an IC₅₀ of 33.10 ± 2.10 µM (~25% weaker than 1f), identifying C6 as the optimum in this congeneric series [1].
| Evidence Dimension | Antiproliferative IC₅₀ (µM) against MDA-MB-231 human breast cancer cell line (SRB assay, 48 h exposure) |
|---|---|
| Target Compound Data | 1f (hexyl): 26.50 ± 2.40 µM |
| Comparator Or Baseline | 1a (methyl): >100 µM | 1d (butyl): 49.57 ± 2.88 µM | 1e (pentyl): 21.93 ± 2.24 µM | 1g (heptyl): 33.10 ± 2.10 µM | Parent 1 (unsubstituted): >100 µM | Camptothecin (positive control): 0.41 ± 0.04 µM |
| Quantified Difference | ~3.8× more potent than methyl (1a); ~1.9× more potent than butyl (1d); ~25% more potent than heptyl (1g); >3.8× more potent than unsubstituted parent |
| Conditions | MDA-MB-231 human breast adenocarcinoma cell line; SRB (sulforhodamine B) colorimetric assay; 48 h drug exposure; camptothecin as positive control; data reported as mean ± SD of three independent experiments (Phan et al., ACS Omega 2023, Table 2) |
Why This Matters
The hexyl chain delivers the optimum balance between lipophilicity-driven cellular uptake and target engagement in this congeneric series; procurement of a shorter-chain analogue (e.g., methyl, butyl) results in a quantitatively and functionally inferior antiproliferative agent for breast cancer screening programs.
- [1] Phan, N.-K.-N. et al. ACS Omega 2023, 8, 28733–28747. (Antiproliferative data from Table 2; SAR discussion at pp. 28738–28739.) View Source
